An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide
An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a sophisticated, trifunctional chemical probe designed for the selective labeling, enrichment, and detection of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on chemical proteomics and its potential utility in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in the laboratory.
Introduction
In the fields of chemical biology and drug development, the ability to identify and characterize protein targets, profile their activity, and visualize their localization is paramount. Trifunctional chemical probes have emerged as powerful tools to achieve these objectives. Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a state-of-the-art reagent that integrates three key functionalities into a single molecule: a biotin (B1667282) handle for affinity purification, a TAMRA (tetramethylrhodamine) fluorophore for sensitive detection, and an azide (B81097) group for bioorthogonal ligation via "click chemistry". A key feature of this probe is the inclusion of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which is cleavable under mild conditions, enabling the recovery of target molecules after their capture.
Molecular Structure and Properties
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a complex molecule with distinct functional domains connected by polyethylene (B3416737) glycol (PEG) spacers. These PEG linkers enhance the molecule's aqueous solubility and provide spatial separation between the functional moieties, minimizing steric hindrance.
The core components are:
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Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly efficient enrichment of labeled biomolecules from complex mixtures like cell lysates.
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TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorophore, allowing for the visualization and quantification of labeled molecules using fluorescence-based techniques such as in-gel fluorescence scanning, microscopy, and flow cytometry.
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Azide (N3): A bioorthogonal functional group that specifically reacts with alkyne-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions. This enables the covalent attachment of the probe to target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne.
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Dde Linker: A chemically cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with aqueous hydrazine (B178648). This allows for the release of the captured biomolecule from the streptavidin resin, leaving the biotin tag behind and facilitating downstream analysis, such as mass spectrometry.
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PEG Spacers (PEG4 and PEG3): Hydrophilic polyethylene glycol chains that increase the overall water solubility of the probe and provide a flexible spacer arm to ensure that each functional group can operate without interfering with the others.
Quantitative Data
The following table summarizes the key physicochemical and spectral properties of Biotin-PEG4-Dde-TAMRA-PEG3-Azide and its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C69H96N12O17S | [1][2] |
| Molecular Weight | 1397.65 g/mol | [1] |
| CAS Number | 2353409-56-8 | [1][2] |
| Purity | >96% | [1] |
| Solubility | Soluble in DMSO, DMF | [3] |
| TAMRA Excitation Max. | ~555 nm | [4] |
| TAMRA Emission Max. | ~580 nm | [4] |
| TAMRA Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [4] |
| TAMRA Quantum Yield | 0.3–0.5 | [4] |
Note: The spectral properties of TAMRA can be influenced by its local environment, including conjugation to other molecules and the solvent. The provided values are typical for TAMRA conjugates.
Mechanism of Action and Experimental Workflow
The utility of Biotin-PEG4-Dde-TAMRA-PEG3-Azide lies in a multi-step experimental workflow designed to isolate and identify specific biomolecules from a complex mixture. This process is particularly powerful in chemical proteomics for activity-based protein profiling (ABPP).
General Experimental Workflow
The logical flow of a typical chemical proteomics experiment using this probe involves three main stages: labeling, enrichment, and analysis.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key steps in a chemical proteomics experiment using Biotin-PEG4-Dde-TAMRA-PEG3-Azide. Optimization for specific experimental systems is recommended.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is for labeling an alkyne-modified protein in a cell lysate with the azide-containing probe.
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Prepare Reagents:
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Probe Stock: Prepare a 10 mM stock solution of Biotin-PEG4-Dde-TAMRA-PEG3-Azide in anhydrous DMSO. Store in single-use aliquots at -80°C.
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Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
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Reducing Agent (e.g., TCEP): Freshly prepare a 100 mM stock solution of Tris(2-carboxyethyl)phosphine in water.
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Ligand (e.g., TBTA): Prepare a 2 mM stock solution of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine in a 1:4 DMSO:t-butanol mixture.
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Labeling Reaction:
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To 500 µL of cell lysate containing the alkyne-modified protein, add the click chemistry reagents sequentially. It is critical to add the reagents in the specified order to ensure proper copper reduction.
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25 µL of 2 mM TBTA (final concentration: 0.1 mM)
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10 µL of 50 mM CuSO4 (final concentration: 1 mM)
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5 µL of 100 mM TCEP (final concentration: 1 mM)
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1.25 µL of 10 mM Biotin-PEG4-Dde-TAMRA-PEG3-Azide (final concentration: 25 µM)
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Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
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Protocol 2: Affinity Enrichment of Labeled Proteins
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Prepare Beads:
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Resuspend streptavidin-agarose resin and take a sufficient volume for your sample (e.g., 50 µL of 50% slurry).
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Wash the beads three times with PBS containing 0.1% SDS.
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Capture:
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Add the washed streptavidin beads to the labeling reaction mixture from Protocol 1.
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Incubate for 1-2 hours at room temperature with end-over-end rotation to allow for the biotin-streptavidin interaction.
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Washing:
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Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes).
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Discard the supernatant.
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Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might be:
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Twice with 1% SDS in PBS.
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Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
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Twice with PBS.
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Protocol 3: Dde Linker Cleavage and Elution
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Prepare Cleavage Solution:
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Prepare a fresh 2% (v/v) aqueous solution of hydrazine monohydrate. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
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Elution:
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After the final wash, remove all supernatant from the beads.
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Resuspend the beads in 100 µL of the 2% hydrazine solution.
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Incubate for 30-60 minutes at room temperature with gentle agitation.[3][5]
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Centrifuge the beads (e.g., 7,000 x g for 5 minutes) and carefully collect the supernatant containing the eluted, TAMRA-labeled protein. The biotin moiety will remain attached to the Dde remnant on the beads.
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Downstream Analysis:
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The eluted sample can now be analyzed. For SDS-PAGE, the sample can be mixed with loading buffer. The TAMRA fluorescence allows for direct in-gel visualization. For mass spectrometry, the sample would typically undergo reduction, alkylation, and tryptic digestion.
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Applications
Chemical Proteomics
The primary application of Biotin-PEG4-Dde-TAMRA-PEG3-Azide is in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). In a typical ABPP experiment, a reactive probe with an alkyne handle is used to covalently label the active sites of a class of enzymes in a complex proteome. The trifunctional probe is then "clicked" onto the alkyne handle. This allows for the fluorescent detection of labeled enzymes and their subsequent enrichment and identification by mass spectrometry. The cleavable nature of the Dde linker is advantageous as it allows for the recovery of the target proteins under mild conditions, which is often more compatible with downstream analysis than the harsh denaturing conditions required to disrupt the biotin-streptavidin interaction.[6][7]
Antibody-Drug Conjugates (ADCs)
While primarily used in proteomics, linkers with similar structures are employed in the synthesis of ADCs.[8] In this context, the azide group could be used to conjugate the linker to an alkyne-modified antibody. The other end of the linker would be attached to a cytotoxic drug. While the biotin and TAMRA moieties are not typically part of a final therapeutic ADC, they could be invaluable during the research and development phase for tracking, purification, and characterization of the conjugate. The cleavable Dde linker could also be substituted for a linker that is cleavable under physiological conditions (e.g., by proteases or in the acidic environment of lysosomes) for drug release at the target site.
Conclusion
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a versatile and powerful tool for modern biochemical and pharmaceutical research. Its trifunctional nature consolidates target detection, enrichment, and identification into a streamlined workflow. The inclusion of a cleavable linker overcomes a significant limitation of traditional biotin-streptavidin affinity purification, enhancing the compatibility of this technique with sensitive downstream analyses like mass spectrometry. For researchers in drug discovery and chemical proteomics, this probe offers a robust method for elucidating protein function, identifying drug targets, and characterizing biomolecular interactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotin-PEG4-Dde-TAMRA-PEG3-Azide | TargetMol [targetmol.com]
